molecular formula C22H23NO4 B12943338 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid

Cat. No.: B12943338
M. Wt: 365.4 g/mol
InChI Key: LWQDCTFKWYEFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research fields due to its stability and reactivity. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the formation of the cyclobutyl ring and subsequent attachment of the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The cyclobutyl ring provides structural rigidity, which can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

Compared to similar compounds, 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid stands out due to its cyclobutyl ring, which imparts unique steric and electronic properties. This structural feature can enhance the compound’s stability and reactivity, making it particularly useful in specific synthetic applications .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclobutyl]acetic acid

InChI

InChI=1S/C22H23NO4/c1-14-10-22(11-14,12-20(24)25)23-21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25)

InChI Key

LWQDCTFKWYEFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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